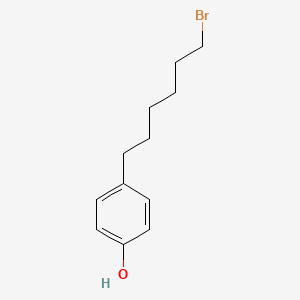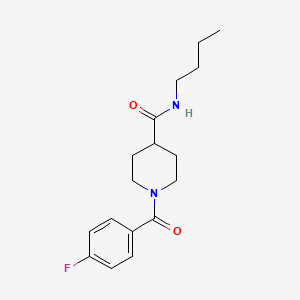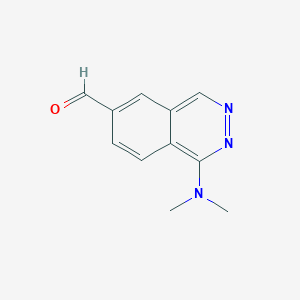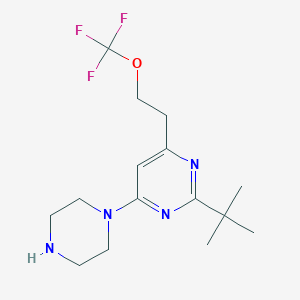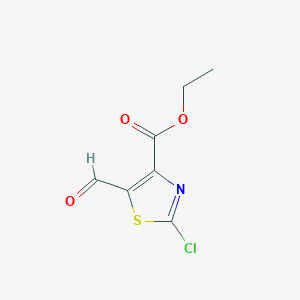
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of functional groups such as the formyl and carboxylate groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with ethyl formate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ethyl 2-carboxy-5-formyl-1,3-thiazole-4-carboxylate.
Reduction: Ethyl 2-hydroxymethyl-5-formyl-1,3-thiazole-4-carboxylate.
Substitution: Ethyl 2-amino-5-formyl-1,3-thiazole-4-carboxylate or Ethyl 2-thiol-5-formyl-1,3-thiazole-4-carboxylate.
Scientific Research Applications
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity.
Comparison with Similar Compounds
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester can be compared with other thiazole derivatives such as:
Ethyl 2-amino-5-formyl-1,3-thiazole-4-carboxylate: Similar structure but with an amino group instead of a chlorine atom.
Ethyl 2-thiol-5-formyl-1,3-thiazole-4-carboxylate: Contains a thiol group instead of a chlorine atom.
Ethyl 2-bromo-5-formyl-1,3-thiazole-4-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific reactivity and the potential to form a wide range of derivatives through substitution reactions.
Properties
Molecular Formula |
C7H6ClNO3S |
|---|---|
Molecular Weight |
219.65 g/mol |
IUPAC Name |
ethyl 2-chloro-5-formyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H6ClNO3S/c1-2-12-6(11)5-4(3-10)13-7(8)9-5/h3H,2H2,1H3 |
InChI Key |
CLLQBJRYPSFJCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
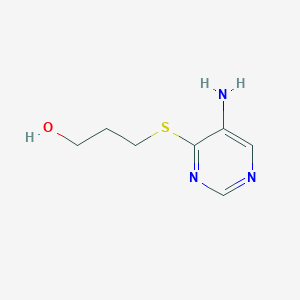

![diethyl 2-[[N-(benzyloxycarbonyl)glycyl]amino]malonate](/img/structure/B8432103.png)

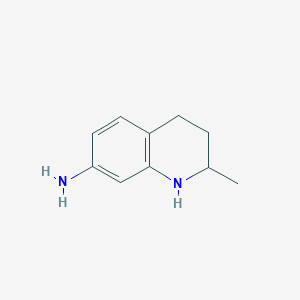
![2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene](/img/structure/B8432120.png)

![3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionaldehyde](/img/structure/B8432140.png)
